2-chloro-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
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Description
The compound “2-chloro-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidine core, which is a type of diazine. Diazines are six-membered heterocyclic aromatic compounds with two nitrogen atoms . They are found in many biologically active compounds and have a wide range of pharmacological applications .
Scientific Research Applications
Synthesis and Biological Evaluation
Heterocyclic compounds similar to the one have been synthesized and evaluated for their biological activities. For instance, pyrazolopyrimidines derivatives have shown potential as anticancer and anti-5-lipoxygenase agents, demonstrating significant cytotoxic activity against cancer cell lines such as HCT-116 and MCF-7, as well as inhibitory effects on 5-lipoxygenase, a key enzyme in the inflammation pathway (Rahmouni et al., 2016).
Antimicrobial and Anticancer Properties
Research on novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, has highlighted their potential as antimicrobial and anticancer agents. These compounds have shown good to excellent antimicrobial activity, and some have exhibited higher anticancer activity than reference drugs, such as doxorubicin (Hafez et al., 2016).
Chemical Synthesis and Structural Characterization
The synthesis of related heterocyclic compounds involves various chemical reactions, including cyclocondensation and microwave irradiation, yielding compounds with potential insecticidal and antibacterial properties (Deohate & Palaspagar, 2020). Structural characterization techniques such as IR, NMR, and mass spectroscopy are crucial for determining the structures of synthesized compounds, providing insights into their potential applications in medicinal chemistry and drug design.
properties
IUPAC Name |
2-chloro-N-[2-[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN7O2/c1-13-8-9-16(10-14(13)2)31-21-18(12-26-31)23(34)29-24(28-21)32-20(11-15(3)30-32)27-22(33)17-6-4-5-7-19(17)25/h4-12H,1-3H3,(H,27,33)(H,28,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHBFVMZRQSPJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=CC=C5Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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